Cas no 676501-89-6 (5-(Methoxycarbonyl)pyrrole-2-boronic acid, pinacol ester)

5-(Methoxycarbonyl)pyrrole-2-boronic acid pinacol ester is a boronic ester derivative commonly used in Suzuki-Miyaura cross-coupling reactions. The methoxycarbonyl substituent enhances its stability and reactivity, making it a valuable intermediate in the synthesis of pyrrole-containing compounds. The pinacol ester group improves handling and shelf life by protecting the boronic acid moiety from protodeboronation. This compound is particularly useful in pharmaceutical and materials science research, where precise functionalization of heterocyclic frameworks is required. Its compatibility with a wide range of reaction conditions and coupling partners underscores its versatility in organic synthesis. Proper storage under inert conditions is recommended to maintain stability.
5-(Methoxycarbonyl)pyrrole-2-boronic acid, pinacol ester structure
676501-89-6 structure
Product Name:5-(Methoxycarbonyl)pyrrole-2-boronic acid, pinacol ester
CAS No:676501-89-6
MF:C12H18BNO4
MW:251.086623668671
MDL:MFCD11855971
CID:835994
PubChem ID:11218929
Update Time:2025-05-19

5-(Methoxycarbonyl)pyrrole-2-boronic acid, pinacol ester Chemical and Physical Properties

Names and Identifiers

    • Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate
    • 1H-Pyrrole-2-carboxylic acid, 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester
    • 1H-Pyrrole-2-carboxylic acid, 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester
    • 5-(Methoxycarbonyl)pyrrole-2-boronic acid, pinacol ester
    • A-9161
    • 5-(METHOXYCARBONYL)PYRROLE-2-BORONIC ACID PINACOL ESTER
    • BCB50189
    • METHYL5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1H-PYRROLE-2-CARBOXYLATE
    • BS-23303
    • 676501-89-6
    • (5-(METHOXYCARBONYL)-1H-PYRROL-2-YL)BORONIC ACID PINACOL ESTER
    • DTXSID70459147
    • SB63961
    • AKOS015851354
    • 5-(methoxycarbonyl)pyrrole-2-boronic acid, pinacol ester, AldrichCPR
    • MFCD11855971
    • DB-358648
    • MDL: MFCD11855971
    • Inchi: 1S/C12H18BNO4/c1-11(2)12(3,4)18-13(17-11)9-7-6-8(14-9)10(15)16-5/h6-7,14H,1-5H3
    • InChI Key: FRSWTKGVRPGQPF-UHFFFAOYSA-N
    • SMILES: O1B(C2=CC=C(C(=O)OC)N2)OC(C)(C)C1(C)C

Computed Properties

  • Exact Mass: 251.13300
  • Monoisotopic Mass: 251.1328882g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 329
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 60.6Ų

Experimental Properties

  • Density: 1.1±0.1 g/cm3
  • Boiling Point: 393.3±27.0 °C at 760 mmHg
  • Flash Point: 191.7±23.7 °C
  • PSA: 60.55000
  • LogP: 1.10050
  • Vapor Pressure: 0.0±0.9 mmHg at 25°C

5-(Methoxycarbonyl)pyrrole-2-boronic acid, pinacol ester Security Information

5-(Methoxycarbonyl)pyrrole-2-boronic acid, pinacol ester Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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5-(Methoxycarbonyl)pyrrole-2-boronic acid, pinacol ester Suppliers

Amadis Chemical Company Limited
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(CAS:676501-89-6)5-(Methoxycarbonyl)pyrrole-2-boronic acid, pinacol ester
Order Number:A867218
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:04
Price ($):446.0
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Additional information on 5-(Methoxycarbonyl)pyrrole-2-boronic acid, pinacol ester

Introduction to 5-(Methoxycarbonyl)pyrrole-2-boronic acid, pinacol ester (CAS No: 676501-89-6)

5-(Methoxycarbonyl)pyrrole-2-boronic acid, pinacol ester, identified by the Chemical Abstracts Service Number (CAS No) 676501-89-6, is a significant compound in the field of organic synthesis and pharmaceutical research. This boronic acid derivative is particularly valued for its role as an intermediate in Suzuki-Miyaura cross-coupling reactions, which are pivotal in constructing complex molecular architectures. The compound features a pyrrole core functionalized with a methoxycarbonyl group and a pinacol ester moiety on the boronic acid moiety, enhancing its stability and reactivity under various conditions.

The utility of 5-(Methoxycarbonyl)pyrrole-2-boronic acid, pinacol ester stems from its ability to participate in highly efficient and selective coupling reactions with aryl halides or triflates. This property makes it an indispensable tool in the synthesis of pharmaceuticals, agrochemicals, and materials science. The pinacol ester group provides excellent solubility in organic solvents while protecting the boronic acid functionality from unwanted side reactions, ensuring high yields and purity in the final product.

In recent years, the demand for advanced intermediates like 5-(Methoxycarbonyl)pyrrole-2-boronic acid, pinacol ester has surged due to their applications in drug discovery and development. Boronic acids are widely recognized for their role in medicinal chemistry, particularly in the design of protease inhibitors and other bioactive molecules. The pyrrole ring itself is a common scaffold in many biologically active compounds, making derivatives like this one highly sought after for further functionalization.

Recent studies have highlighted the importance of 5-(Methoxycarbonyl)pyrrole-2-boronic acid, pinacol ester in the development of novel therapeutic agents. For instance, researchers have utilized this compound to synthesize pyrrole-based inhibitors targeting specific enzymes involved in inflammatory diseases. The methoxycarbonyl group not only enhances the reactivity of the boronic acid but also allows for further derivatization, enabling the creation of diverse molecular libraries for high-throughput screening.

The pinacol ester protection is particularly advantageous in multi-step syntheses where harsh conditions might otherwise degrade sensitive functional groups. This stability has been leveraged in large-scale organic synthesis projects, where maintaining the integrity of intermediates is crucial. The compound’s compatibility with various catalytic systems has also made it a favorite among synthetic chemists working on complex natural product analogs.

Advances in computational chemistry have further enhanced the utility of 5-(Methoxycarbonyl)pyrrole-2-boronic acid, pinacol ester. Molecular modeling studies have predicted new synthetic pathways and optimized reaction conditions, reducing experimental trial-and-error. These computational tools have also been used to predict the binding affinities of pyrrole derivatives to biological targets, accelerating the drug discovery process.

The versatility of 5-(Methoxycarbonyl)pyrrole-2-boronic acid, pinacol ester extends beyond pharmaceutical applications. In materials science, this compound has been explored as a precursor for organic electronic materials, including conductive polymers and light-emitting diodes (OLEDs). The ability to precisely control molecular architecture through cross-coupling reactions has opened new avenues for developing advanced functional materials.

In conclusion, 5-(Methoxycarbonyl)pyrrole-2-boronic acid, pinacol ester (CAS No: 676501-89-6) is a cornerstone compound in modern synthetic chemistry. Its role as an intermediate in cross-coupling reactions and its broad applicability in pharmaceuticals and materials science underscore its importance. As research continues to uncover new uses for this versatile compound, its significance is expected to grow even further.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:676501-89-6)5-(Methoxycarbonyl)pyrrole-2-boronic acid, pinacol ester
A867218
Purity:99%
Quantity:5g
Price ($):446.0
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